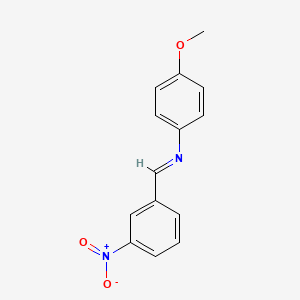

N-(3-Nitrobenzylidene)-para-anisidine

Vue d'ensemble

Description

N-(3-Nitrobenzylidene)-para-anisidine is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.261. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(3-Nitrobenzylidene)-para-anisidine is a type of Schiff base . Schiff bases are known to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity . .

Mode of Action

For example, they may inhibit enzyme activity, interact with cell receptors, or interfere with cell signaling pathways .

Biochemical Pathways

Schiff bases are known to affect various biochemical pathways related to their biological activities .

Result of Action

Schiff bases are known to have various biological effects, such as antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .

Activité Biologique

N-(3-Nitrobenzylidene)-para-anisidine, a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H12N2O3

- Molecular Weight : 256.261 g/mol

- Purity : Typically around 95%

Schiff bases are known for their ability to form complexes with metal ions, which can enhance their biological activity. The nitro group in this compound contributes to its reactivity and potential therapeutic effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that Schiff bases generally show enhanced activity against Gram-positive bacteria compared to Gram-negative strains due to differences in cell wall structure.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Bacillus subtilis | Moderate inhibition | |

| Escherichia coli | Low inhibition | |

| Pseudomonas aeruginosa | Low inhibition |

In a comparative study, complexes derived from Schiff bases demonstrated improved antimicrobial activity when compared to their free ligands, suggesting a synergistic effect due to chelation with metal ions .

2. Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in preventing oxidative stress-related diseases.

- Mechanism : The presence of the nitro group enhances electron donation capabilities, which is essential for radical scavenging.

- Case Study : In vitro assays showed that Schiff bases can significantly reduce oxidative damage in cellular models, indicating their potential as protective agents against oxidative stress.

3. Anti-inflammatory Activity

Research has indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Mechanism : The compound interferes with signaling pathways involved in inflammation, potentially reducing the expression of inflammatory mediators.

- Findings : In animal models, administration of this compound resulted in decreased swelling and pain, suggesting its utility in treating inflammatory conditions .

4. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

N-(3-Nitrobenzylidene)-para-anisidine exhibits significant antimicrobial properties. Research indicates that Schiff bases like this compound can inhibit the growth of various bacteria and fungi. A study demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has shown promise in anticancer applications. Its ability to form metal complexes enhances its activity against cancer cell lines. For instance, a study reported that metal complexes of Schiff bases derived from this compound exhibited cytotoxic effects on human cancer cells, suggesting a pathway for future cancer therapies .

Antioxidant Activity

this compound has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was confirmed through several assays, demonstrating its potential role in preventing oxidative damage in biological systems .

Materials Science Applications

Dye Synthesis

In materials science, this compound is utilized in synthesizing dyes and pigments. Its structural properties allow it to be used as an intermediate in producing azo dyes, which are widely used in textiles and other industries. The compound's reactivity with various substrates facilitates the development of new colorants with desirable properties .

Polymer Chemistry

The compound is also explored in polymer chemistry for creating functional materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has indicated that polymers containing Schiff bases exhibit improved resistance to environmental degradation, making them suitable for various applications .

Analytical Chemistry Applications

Reagent for Detection

this compound serves as a reagent for detecting aldehydes and ketones in analytical chemistry. Its ability to form colored complexes with these compounds allows for visual detection methods, which are essential in food safety and quality control .

DNA Binding Studies

Recent studies have explored the binding affinity of Schiff bases like this compound to DNA. Understanding this interaction is vital for developing drugs that target DNA or RNA, particularly in cancer therapy where DNA damage is a mechanism of action .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antioxidant | Scavenges free radicals |

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, establishing a foundation for developing new antimicrobial therapies. -

Metal Complex Formation

Research focused on synthesizing metal complexes with this compound, which exhibited enhanced anticancer activity compared to the uncomplexed ligand. This study opens avenues for designing more effective anticancer agents through metal coordination.

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-1-(3-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-19-14-7-5-12(6-8-14)15-10-11-3-2-4-13(9-11)16(17)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXJIBCYHQNBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202296 | |

| Record name | [N(E)]-4-Methoxy-N-[(3-nitrophenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133378-51-4 | |

| Record name | [N(E)]-4-Methoxy-N-[(3-nitrophenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.